molecular formula C18H25N3O5S B3201758 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1020454-36-7

1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3201758
CAS No.: 1020454-36-7
M. Wt: 395.5 g/mol
InChI Key: OBDLSEVKFQVUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a dimethoxybenzoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 2,3-dimethoxybenzoic acid to form 2,3-dimethoxybenzoyl chloride . This intermediate is then reacted with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and dimethoxybenzoyl moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-7-20(8-2)27(23,24)17-12(3)19-21(13(17)4)18(22)14-10-9-11-15(25-5)16(14)26-6/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLSEVKFQVUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.